REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][C:7]([CH3:13])([CH3:12])[C:8]([O:10]C)=[O:9].[OH-].[K+]>O>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][C:7]([CH3:13])([CH3:12])[C:8]([OH:10])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
COCCOCC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with DCM (3×20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COCCOCC(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |